molecular formula C28H23ClN4O3 B2651935 3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190009-86-9

3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Número de catálogo: B2651935
Número CAS: 1190009-86-9
Peso molecular: 498.97
Clave InChI: GPWKMIHXHHBQHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines pyrimido[5,4-b]indole, benzoxazine, and chlorobenzyl pharmacophores within a single chemical entity. This complex polycyclic structure displays significant potential as a targeted protein kinase inhibitor, with particular research interest in its possible interactions with cancer-related signaling pathways. The molecular framework incorporates multiple hydrogen bond acceptors and donors, along with aromatic systems that may facilitate π-π stacking interactions with biological targets, while the chlorobenzyl moiety potentially enhances membrane permeability and target binding affinity. Researchers utilize this compound primarily in oncological investigation, with emerging applications in neurological disorder models and inflammatory pathway studies, where its multimodal mechanism may simultaneously address multiple pathological processes. The compound's structural complexity offers valuable insights for medicinal chemistry programs focused on developing privileged scaffolds for targeted therapy development. Specific research applications include: investigation of kinase inhibition profiles using high-throughput screening platforms; exploration of structure-activity relationships in analogous compound series; target identification and validation studies in cellular models of disease; and preclinical efficacy assessment in specialized research models. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human application. All necessary quality control documentation including HPLC purity certification (>95% by analytical HPLC) and structural verification data (¹H NMR, ¹³C NMR, and HRMS) are available upon request. Researchers should consult relevant scientific literature, including kinase profiling databases , for comprehensive activity data and experimental guidance. Proper handling procedures, including the use of personal protective equipment and appropriate laboratory ventilation, are strongly recommended.

Propiedades

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O3/c1-18-10-11-24-23(14-18)32(12-13-36-24)25(34)16-33-22-9-5-3-7-20(22)26-27(33)28(35)31(17-30-26)15-19-6-2-4-8-21(19)29/h2-11,14,17H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWKMIHXHHBQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, identified by its CAS number 1190009-86-9, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C28H23ClN4O3C_{28}H_{23}ClN_{4}O_{3} with a molecular weight of 499.0 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number1190009-86-9
Molecular FormulaC28H23ClN4O3
Molecular Weight499.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Key areas of interest include:

1. Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to 3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. For instance, derivatives containing benzothiazine and benzoxazine moieties have shown promising results against various cancer cell lines, suggesting that structural modifications can enhance efficacy against tumors .

2. Neuropharmacological Effects
The compound's structural resemblance to known neuroactive agents suggests potential activity at central nervous system receptors. Structure-activity relationship (SAR) studies indicate that halogen substitutions significantly affect binding affinity and pharmacological profiles . Compounds with similar structures have been shown to exhibit anxiolytic and anticonvulsant properties.

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors (e.g., GABAergic systems) is suggested by SAR studies.
  • Cell Cycle Inhibition : Anticancer properties may stem from the ability to disrupt cell cycle progression in cancer cells.

Case Studies

Study 1: Antitumor Activity
A study evaluated the antitumor effects of various pyrimidine derivatives, including those structurally related to our compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, with IC50 values suggesting effective concentrations for therapeutic applications .

Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels, indicating potential for treating neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds in the pyrimidoindole class have shown promise in inhibiting cancer cell proliferation. They may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against various strains, suggesting potential for development as antimicrobial agents.

Case Studies

  • Anticancer Activity : A study demonstrated that pyrimidoindoles can inhibit the growth of specific cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Efficacy : Research has shown that related compounds possess activity against Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections.

Potential Therapeutic Applications

Given its structural complexity and biological activity, this compound may have several therapeutic applications:

  • Cancer Therapy : Targeting specific cancer types through tailored modifications could enhance efficacy and reduce side effects.
  • Infectious Diseases : Development as a novel antibiotic or antifungal agent could address rising resistance issues in pathogens.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPyrimidoindole derivativesInhibition of cell growth in cancer lines ,
AntimicrobialBenzoxazine derivativesActivity against bacterial strains ,
Glycogen Synthase InhibitionOxazine-based compoundsModulation of glucose metabolism

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, synthetic strategies, and inferred physicochemical properties.

Structural Analogs with Pyrimidoindolone Cores

  • Compound (3) (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one):
    • Substituents : Fluorine atoms at positions 8 and 4-benzyl, and a methoxybenzyl group at position 3.
    • Synthesis : Prepared via condensation and cyclization reactions, confirmed by XRD crystallography .
    • Key Differences : The absence of a benzoxazine ring and the presence of fluorinated substituents may enhance metabolic stability compared to the target compound.

Benzoxazine-Containing Derivatives

  • Compound 7a-c (6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one): Substituents: A pyrimidine ring linked to benzoxazine via an amino group. Synthesis: Synthesized by reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃/DMF .

Chlorobenzyl-Substituted Indole Derivatives

  • 5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one: Substituents: Dual chloro-substitutions and a branched oxime ester. Synthesis: Details unspecified, but oxime functionalization is common in prodrug design . Key Differences: The simpler indole-2-one scaffold lacks the fused pyrimidoindolone system, likely altering solubility and target selectivity.

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Synthesis Method Potential Advantages
Target Compound Pyrimidoindolone + Benzoxazine 2-Chlorobenzyl, 6-methyl-benzoxazine Likely multi-step coupling Enhanced binding to multi-domain targets
Compound (3) Pyrimidoindolone Fluoro-benzyl, methoxybenzyl Condensation/cyclization Improved metabolic stability
Compound 7a-c Benzoxazine + Pyrimidine Substituted phenyl, amino-pyrimidine Cs₂CO₃/DMF-mediated coupling Modular synthesis for SAR studies
5-Chloro-1-(4-chlorobenzyl) Indole-2-one Dual chloro-benzyl, oxime ester Oxime functionalization Prodrug potential

Key Observations:

Substituent Effects :

  • Chlorobenzyl groups (target compound and ) may increase lipophilicity, enhancing membrane permeability but risking off-target interactions.
  • Fluorine and methoxy groups () improve metabolic stability and electron-withdrawing effects, respectively.

Synthetic Complexity :

  • The target compound’s fused benzoxazine-pyrimidoindolone system likely requires precise coupling conditions, similar to methods in .

Q & A

Q. What are the established synthetic pathways for this compound, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted indole derivatives with chlorobenzyl groups and oxazinyl-oxoethyl precursors. For example, analogous syntheses use Na₂S₂O₄-mediated reduction of nitro intermediates followed by HCl quenching to form benzimidazole cores . Key intermediates include halogenated aromatic precursors (e.g., 2-chlorobenzyl derivatives) and fused heterocyclic systems like pyrimidoindoles. Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming substituent positions and ring systems. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 254–256°C for benzimidazole derivatives) corroborates purity .

Q. How is the compound’s solubility profile determined for in vitro assays?

  • Methodological Answer: Solubility is assessed using gradient solvent systems (e.g., DMSO for stock solutions) followed by dilution in buffered media (pH 6.5–7.4). Dynamic Light Scattering (DLS) or nephelometry quantifies colloidal stability. For polar solvents, Hansen solubility parameters guide solvent selection .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidoindole core formation be addressed?

  • Methodological Answer: Regioselectivity is controlled by optimizing reaction conditions:
  • Catalyst choice: Lewis acids (e.g., ZnCl₂) direct electrophilic substitution.
  • Temperature: Lower temperatures (0–5°C) favor kinetic control, reducing byproducts.
  • Monitoring: Real-time HPLC-MS tracks intermediate formation.
    For example, achieved 59–65% yields in benzimidazole synthesis by adjusting stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Discrepancies arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:
  • Standardized protocols: Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and fixed endpoint assays (MTT/XTT).
  • Dose-response curves: EC₅₀/IC₅₀ values normalized to positive controls (e.g., doxorubicin for anticancer activity).
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodological Answer: Tools like Molecular Operating Environment (MOE) simulate binding affinities to cytochrome P450 enzymes. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactive metabolites. ADMET predictors (e.g., SwissADME) evaluate permeability and efflux ratios. Validation via in vitro microsomal assays (e.g., rat liver S9 fractions) is critical .

Data Presentation Guidelines

Parameter Example Data Technique Reference
Melting Point254–256°CDifferential Scanning Calorimetry (DSC)
¹H NMR (DMSO-d⁶)δ 8.21 (s, 1H, indole-H)500 MHz NMR
IC₅₀ (Anticancer)12.3 ± 1.5 µM (MCF-7 cells)MTT Assay

Key Considerations for Experimental Design

  • Reproducibility: Use randomized block designs for biological assays (e.g., split-split plots with four replicates) .
  • Contamination Control: Sterilize glassware via dry-heat (180°C, 2 hrs) and filter solvents through 0.22 µm membranes.
  • Data Validation: Apply Grubbs’ test to exclude outliers in triplicate measurements .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.